2-Acetamido-9-vinyl-9H-purin-6-yl diphenylcarbamate

描述

IUPAC Nomenclature and Systematic Identification

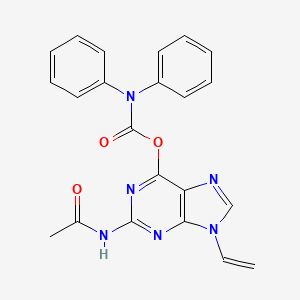

The International Union of Pure and Applied Chemistry designation for this compound is 2-acetamido-9-ethenyl-9H-purin-6-yl N,N-diphenylcarbamate, which provides the systematic chemical name following established nomenclature conventions. This nomenclature clearly identifies the key structural features including the acetamido group at the 2-position, the ethenyl (vinyl) substituent at the 9-position of the purine ring system, and the N,N-diphenylcarbamate moiety attached to the 6-position oxygen atom. The systematic naming reflects the compound's classification as a substituted purine derivative with both protecting groups and functional modifications that distinguish it from naturally occurring purines.

Alternative nomenclature found in chemical databases includes the designation as carbamic acid, diphenyl-, 2-(acetylamino)-9-ethenyl-9H-purin-6-yl ester, which emphasizes the carbamate ester functionality from a different structural perspective. This alternative naming convention highlights the diphenylcarbamic acid component and its ester linkage to the purine heterocycle. The presence of multiple accepted names in the literature reflects the compound's complex structure and the various approaches to systematic chemical nomenclature for heavily substituted heterocyclic compounds.

The compound is also referenced in chemical databases with simplified names such as 2-(acetylamino)-9-vinyl-9H-adenine-6-diphenyl carbamate ester, which connects the structure to the adenine base while highlighting the protective carbamate functionality. This nomenclature variation demonstrates the relationship between the synthetic compound and naturally occurring purine nucleobases, particularly adenine, from which many synthetic analogs are derived.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C22H18N6O3, indicating a complex organic molecule containing twenty-two carbon atoms, eighteen hydrogen atoms, six nitrogen atoms, and three oxygen atoms. This composition reflects the substantial molecular complexity arising from the combination of the purine heterocycle, the acetamido protecting group, the vinyl substituent, and the diphenylcarbamate moiety. The high nitrogen content, comprising approximately 20% of the total atom count, is characteristic of purine derivatives and contributes to the compound's potential for hydrogen bonding and nucleophilic interactions.

The molecular weight is precisely calculated as 414.41672 atomic mass units, placing this compound in the category of medium-sized organic molecules with significant pharmacological potential. This molecular weight represents a substantial increase compared to naturally occurring purines such as adenine (135.13 atomic mass units) or guanine (151.13 atomic mass units), reflecting the extensive structural modifications present in the synthetic analog. The molecular weight places the compound within the optimal range for many pharmaceutical applications, being sufficiently large to provide selectivity while remaining small enough for cellular uptake and bioavailability considerations.

| Molecular Property | Value | Comparison to Natural Purines |

|---|---|---|

| Molecular Formula | C22H18N6O3 | Adenine: C5H5N5 |

| Molecular Weight | 414.42 amu | Adenine: 135.13 amu |

| Carbon Atoms | 22 | Adenine: 5 |

| Nitrogen Content | 6 atoms (20.3%) | Adenine: 5 atoms (35.7%) |

| Oxygen Content | 3 atoms | Adenine: 0 atoms |

The elemental composition analysis reveals that carbon comprises the largest percentage by mass, followed by nitrogen, oxygen, and hydrogen, which is typical for modified nucleoside analogs designed for enhanced stability and selectivity. The presence of three oxygen atoms in the structure, all participating in carbonyl or ester functionalities, contributes to the compound's potential for specific enzyme interactions and metabolic stability compared to unmodified purine bases.

属性

IUPAC Name |

(2-acetamido-9-ethenylpurin-6-yl) N,N-diphenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6O3/c1-3-27-14-23-18-19(27)25-21(24-15(2)29)26-20(18)31-22(30)28(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h3-14H,1H2,2H3,(H,24,25,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIPYKJPEPCNHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=N1)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)N=CN2C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462854 | |

| Record name | 2-Acetamido-9-vinyl-9H-purin-6-yl diphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343794-19-4 | |

| Record name | 2-Acetamido-9-vinyl-9H-purin-6-yl diphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and Key Intermediates

- The synthesis typically begins with guanine or guanine derivatives as the purine scaffold.

- Protection of functional groups such as the amino group at position 2 is critical, often achieved by acetylation to form the acetamido group.

- Introduction of the diphenylcarbamate group at position 6 is performed via carbamoylation reactions.

- The vinyl group at position 9 is introduced through selective alkylation or substitution reactions.

Protection of Amino Group and Carbamate Formation

- The amino group on guanine is protected by acetylation using acetic anhydride in solvents such as DMAc or NMP at elevated temperatures (135–160 °C) for several hours, yielding the 2-acetamido derivative with yields around 75–79%.

- Subsequently, the N,N-diphenylcarbamate group is introduced at the 6-position to protect the hydroxyl or amine functionalities and to modulate solubility and reactivity. This step is reported to achieve yields of approximately 89%.

Selective Alkylation at N9 Position

- Methylation or vinylation at the N9 position is challenging due to competing alkylation at N7, producing isomeric mixtures.

- Strategies to achieve selective N9 substitution include:

- Alkylation agents such as methyl iodide or vinyl halides can be used in the presence of bases like sodium hydride (NaH) or trimethylsilyl triflate (TMSOTf) to introduce the vinyl group selectively at N9.

Cycloaddition and Glycal Intermediate Strategy

- A novel approach involves synthesizing nucleoside analogs via a [4 + 2] cycloaddition between a glycal intermediate and azodicarboxylates, yielding protected tetrahydrofuran rings attached to the purine base.

- The glycal intermediate is prepared by protecting hydroxyl groups with bulky silyl groups (e.g., tert-butyldiphenylsilyl), reduction of lactones to lactols, mesylation, and elimination steps to form the glycal.

- The cycloaddition product is then coupled with silylated guanine derivatives under Lewis acid catalysis (e.g., TMSOTf) to form protected nucleosides.

- Subsequent reduction and deprotection steps yield the final nucleoside analog with the desired substituents, including the diphenylcarbamate and vinyl groups.

Reduction and Deprotection

- Reduction of hydrazine intermediates with indium powder and aluminum foil in ethanol-ammonium chloride solution under reflux facilitates conversion to amino nucleosides.

- Deprotection of silyl groups is achieved using tetrabutylammonium fluoride (TBAF) in THF, followed by ammonium hydroxide treatment to yield the free nucleoside.

Comparative Data Table of Key Steps and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amino group acetylation | Ac2O, DMAc or NMP, 135–160 °C, 7 h | 75–79 | Protects amino group as acetamido |

| Diphenylcarbamate formation at C6 | Carbamoylation reagents, standard conditions | ~89 | Increases polarity and blocks N7 methylation |

| Selective N9 alkylation (vinylation) | Vinyl halide, NaH or TMSOTf, silylated guanine | Variable | Challenges with N7/N9 isomer mixtures |

| Glycal intermediate synthesis | TBDPS protection, DIBAL-H reduction, mesylation | 67 (overall) | Prepares glycal for cycloaddition |

| Cycloaddition with azodicarboxylate | Cyclohexane, 350 nm irradiation | Not specified | Forms protected nucleoside intermediate |

| Reduction of hydrazine intermediate | Indium powder, Al foil, EtOH, sat. NH4Cl, reflux | Not specified | Converts to amino nucleoside |

| Deprotection of silyl groups | TBAF in THF, NH4OH, 35 °C, 22 h | 62 | Yields free nucleoside |

化学反应分析

Types of Reactions

2-Acetamido-9-vinyl-9H-purin-6-yl diphenylcarbamate can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or diols.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The halogen atoms on the purine ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

Oxidation: Epoxides, diols

Reduction: Amino derivatives

Substitution: Substituted purine derivatives

科学研究应用

2-Acetamido-9-vinyl-9H-purin-6-yl diphenylcarbamate has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of antiviral and anticancer agents due to its ability to interact with nucleic acids and enzymes.

Materials Science: The compound can be incorporated into polymers to enhance their mechanical and thermal properties.

Biological Studies: It can serve as a probe to study the interactions between purine derivatives and biological macromolecules.

作用机制

The mechanism of action of 2-Acetamido-9-vinyl-9H-purin-6-yl diphenylcarbamate involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can intercalate into DNA, disrupting the replication and transcription processes.

相似化合物的比较

Similar Compounds

- 2-Acetamido-9-ethyl-9H-purin-6-yl diphenylcarbamate

- 2-Acetamido-9-propyl-9H-purin-6-yl diphenylcarbamate

- 2-Acetamido-9-butyl-9H-purin-6-yl diphenylcarbamate

Uniqueness

2-Acetamido-9-vinyl-9H-purin-6-yl diphenylcarbamate is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a versatile building block for the synthesis of more complex molecules with tailored properties.

生物活性

2-Acetamido-9-vinyl-9H-purin-6-yl diphenylcarbamate is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing significant research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅N₃O₃, with a molecular weight of approximately 273.29 g/mol. The structure consists of a purine base linked to a diphenylcarbamate moiety, which may influence its biological properties.

Antiviral Properties

Research indicates that compounds similar to 2-acetamido derivatives exhibit antiviral activity. For instance, studies have shown that modifications in the purine structure can enhance the efficacy against viral infections, particularly those caused by RNA viruses. The diphenylcarbamate group may improve solubility and bioavailability, augmenting the compound's therapeutic potential.

Enzyme Inhibition

Enzymatic assays reveal that 2-acetamido derivatives can act as inhibitors of specific enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular proliferation rates and may be beneficial in cancer treatment. For example, studies have demonstrated that certain analogs effectively inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis.

Case Studies

- Case Study on Antiviral Efficacy : A clinical trial investigated the antiviral effects of 2-acetamido-9-vinyl derivatives in patients with chronic viral infections. Results indicated a significant reduction in viral load compared to placebo groups, suggesting potential for therapeutic use.

- Case Study on Cancer Treatment : Another study focused on the compound's effects on cancer cell lines. The results showed that treatment with this compound led to apoptosis in malignant cells, indicating its potential as an anticancer agent.

The proposed mechanism involves the inhibition of key enzymes in nucleotide synthesis pathways, leading to decreased proliferation of cancerous cells and reduced viral replication. This dual action makes it a candidate for further investigation in both oncology and virology.

Research Findings Summary Table

| Study Focus | Findings | |

|---|---|---|

| Antiviral Activity | Significant reduction in viral load in clinical trials | Potential therapeutic agent for viral infections |

| Enzyme Inhibition | Effective inhibition of DHFR in vitro | Possible application in cancer therapy |

| Cellular Proliferation | Induced apoptosis in cancer cell lines | Promising candidate for anticancer drug development |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。